Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, with a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-2-hydroxypropanol.
Substitution: 3-(3,5-Dimethyl-4-nitrophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
- Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H16O3
- Molecular Weight : Approximately 208.25 g/mol
- Structure : The compound features a hydroxypropanoate moiety and a dimethyl-substituted phenyl group, which significantly influences its biological interactions.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxy group in the compound allows it to form hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties similar to other phenolic compounds. Its structural characteristics allow it to interact with cell signaling pathways involved in proliferation and apoptosis .
Anticancer Activity
Research indicates that this compound may have potential applications in cancer therapy. A study conducted on various cancer cell lines demonstrated the following:
Cell Line | Concentration (μM) | Treatment Duration (h) | Observed Effects |
---|---|---|---|
HL-60 (Leukemia) | 20 | 48 | Induced G2/M phase arrest |
U937 (Leukemia) | 10 | 72 | Reduced cell proliferation by 70% |
HeLa (Cervical Cancer) | 40 | 24 | Increased apoptosis markers |
MKN45 (Gastric Cancer) | 5-50 | 48 | G1 phase arrest and p53 accumulation |
These results indicate a significant impact on cell cycle regulation and apoptosis induction, suggesting a potential therapeutic role in oncology .
Anti-inflammatory Potential
The compound also shows promise in anti-inflammatory applications. Its ability to modulate key inflammatory pathways could make it a candidate for treating inflammatory diseases. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes.
Case Studies
- Case Study on Leukemia Cell Lines : In a controlled experiment, this compound was administered to HL-60 and U937 cells. The results showed a marked decrease in cell viability, correlating with increased levels of p53 protein and activation of caspases, indicating the induction of apoptosis .
- Study on Inflammatory Response : A study investigating the effects of this compound on macrophages revealed that it significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory potential.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
UYXATDBHAHNOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.